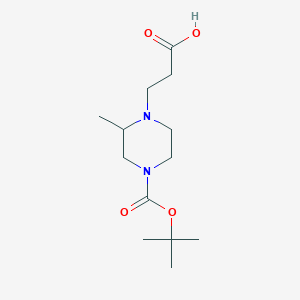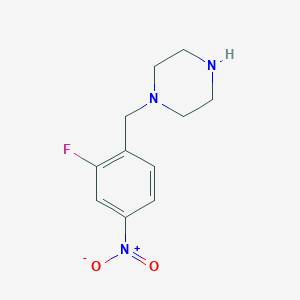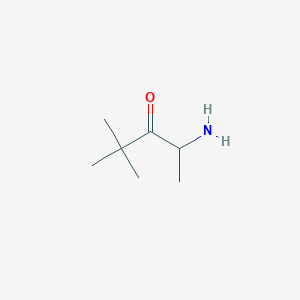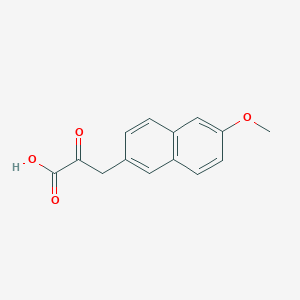
1-(2-Methoxyethyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclohexane derivative where an amine group is attached to the first carbon of the cyclohexane ring, and a 2-methoxyethyl group is attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethylamine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as palladium or nickel can also be employed to improve reaction rates and selectivity. The reaction conditions are optimized to ensure high purity and yield of the desired product, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-(2-Methoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonyl chlorides (e.g., tosyl chloride)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
1-(2-Methoxyethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(2-Methoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(2-Methoxyethyl)cyclohexan-1-amine can be compared with other cyclohexane derivatives, such as:
Cyclohexanamine: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
1-(2-Hydroxyethyl)cyclohexan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(2-Chloroethyl)cyclohexan-1-amine:
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
1-(2-methoxyethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-11-8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3 |
InChIキー |
JQQPURDPILDPIL-UHFFFAOYSA-N |
正規SMILES |
COCCC1(CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)








![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)


![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
